
Potassiumdioxidodioxoosmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassiumdioxidodioxoosmium is a complex compound that combines potassium, oxygen, and osmium It is known for its unique chemical properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassiumdioxidodioxoosmium typically involves the reaction of osmium tetroxide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows: [ \text{OsO}_4 + 2 \text{KOH} \rightarrow \text{K}_2[\text{OsO}_4(\text{OH})_2] ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Potassiumdioxidodioxoosmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium borohydride, and various acids and bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation states of osmium, while reduction reactions may yield lower oxidation states.
Applications De Recherche Scientifique
Potassiumdioxidodioxoosmium has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in oxidation and reduction processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in targeting specific molecular pathways.
Industry: It is used in industrial processes that require precise control of oxidation states and catalytic activity.
Mécanisme D'action
The mechanism of action of Potassiumdioxidodioxoosmium involves its ability to interact with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its interactions with biomolecules are of particular interest in medical research, where it may influence specific cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Potassiumdioxidodioxoosmium include other osmium-based compounds, such as osmium tetroxide and potassium osmate. These compounds share some chemical properties but differ in their specific reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of potassium, oxygen, and osmium, which gives it distinct chemical properties
Propriétés
Formule moléculaire |
K2O4Os |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
dipotassium;dioxido(dioxo)osmium |
InChI |
InChI=1S/2K.4O.Os/q2*+1;;;2*-1; |
Clé InChI |
JMVOCSLPMGHXPG-UHFFFAOYSA-N |
SMILES canonique |
[O-][Os](=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


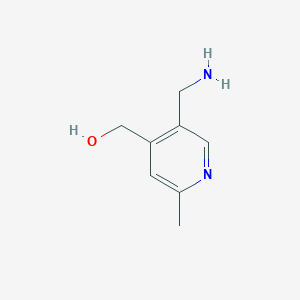
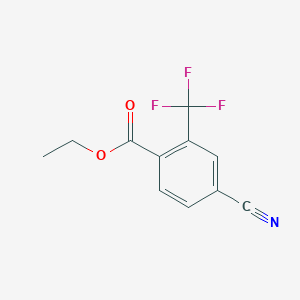
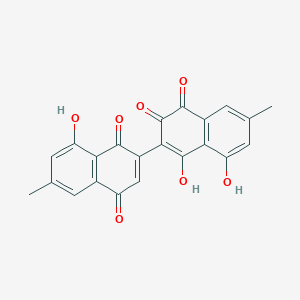
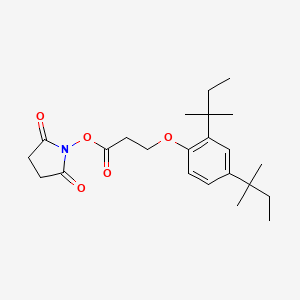
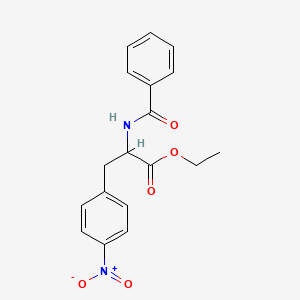


![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)

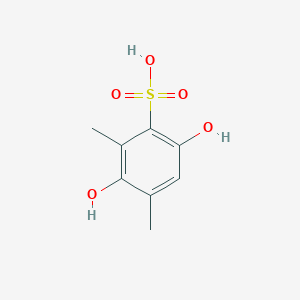
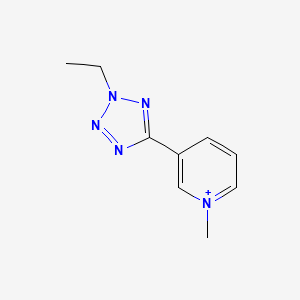
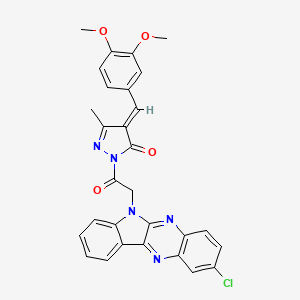
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

